2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both a pyrrolidinone and an isoxazole ring, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate typically involves the coupling of a pyrrolidinone derivative with an isoxazole carboxylate. One common method involves the use of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as an intermediate, which is then reacted with various reagents to form the desired compound . The reaction conditions often include the use of solid reductive agents like lithium aluminum hydride (LiAlH4) for the reduction of nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized coupling reactions that yield high-purity products. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can be performed using agents like LiAlH4 to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolidinone or isoxazole rings .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can contribute to their anticonvulsant effects . Additionally, the compound may act as a positive allosteric modulator of certain receptors, enhancing their activity .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound is an intermediate in the synthesis of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate and shares similar reactivity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties, this compound has a similar pyrrolidinone structure.
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide: Another derivative with potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of the pyrrolidinone and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c11-6-1-2-7(12)10(6)15-8(13)5-3-4-14-9-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKDHHDKDLULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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